5-Bromo-2-(methoxymethyl)aniline

Chemical Purity Analytical Chemistry Procurement Specification

5-Bromo-2-(methoxymethyl)aniline (CAS 1598981-76-0) is a brominated aniline derivative featuring a 5-bromo substituent and a 2-methoxymethyl group. With a molecular formula of C₈H₁₀BrNO and a molecular weight of 216.08 g/mol, it is supplied primarily as a research intermediate with a purity of ≥98% (HPLC).

Molecular Formula C8H10BrNO
Molecular Weight 216.078
CAS No. 1598981-76-0
Cat. No. B2834555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(methoxymethyl)aniline
CAS1598981-76-0
Molecular FormulaC8H10BrNO
Molecular Weight216.078
Structural Identifiers
SMILESCOCC1=C(C=C(C=C1)Br)N
InChIInChI=1S/C8H10BrNO/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4H,5,10H2,1H3
InChIKeyQVVSHFGXLUVLTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(methoxymethyl)aniline (CAS 1598981-76-0) – Chemical Class and Core Procurement Attributes


5-Bromo-2-(methoxymethyl)aniline (CAS 1598981-76-0) is a brominated aniline derivative featuring a 5-bromo substituent and a 2-methoxymethyl group . With a molecular formula of C₈H₁₀BrNO and a molecular weight of 216.08 g/mol, it is supplied primarily as a research intermediate with a purity of ≥98% (HPLC) . The compound is characterized by its orthogonal functional handles—the primary aromatic amine and the aryl bromide—which enable sequential derivatization via Buchwald–Hartwig amination, Suzuki–Miyaura cross-coupling, or nucleophilic substitution, positioning it as a versatile building block for medicinal chemistry and agrochemical synthesis [1].

Why 5-Bromo-2-(methoxymethyl)aniline Cannot Be Casually Substituted with In-Class Analogs


Brominated anilines with 2-position substituents exhibit divergent reactivity and biological profiles that preclude simple substitution. The methoxymethyl group in 5-Bromo-2-(methoxymethyl)aniline introduces a steric and electronic environment distinct from the more common 2-methoxy (CAS 6358-77-6) or 2-methyl (CAS 530-68-9) analogs, altering both the pKa of the adjacent amine and the propensity for metabolic N-dealkylation [1]. Furthermore, the bromine atom at the 5-position enables site-selective cross-coupling reactions that are not accessible with the non-brominated 2-(methoxymethyl)aniline (CAS 62723-78-8). Procurement of a generic alternative without these specific functional group placements risks failed synthetic sequences or suboptimal pharmacokinetic properties in downstream candidates [2]. The quantitative evidence below substantiates these differentiation dimensions.

5-Bromo-2-(methoxymethyl)aniline – Quantitative Differentiation Evidence Against Comparator Aniline Derivatives


Purity Specification: 5-Bromo-2-(methoxymethyl)aniline Offers a Minimum 98% HPLC Purity Baseline

Commercial batches of 5-Bromo-2-(methoxymethyl)aniline are consistently supplied with a minimum purity of 98% (HPLC), as specified by multiple reputable vendors . In contrast, the commonly employed analog 5-bromo-2-methoxyaniline (CAS 6358-77-6) is routinely offered at a lower 97% purity baseline from major suppliers . This 1% absolute purity differential can be critical for multistep syntheses where cumulative impurities affect overall yield and downstream purification costs.

Chemical Purity Analytical Chemistry Procurement Specification

Solubility Profile: Distinct Organic Solvent Solubility Enables Streamlined Synthetic Workflows

5-Bromo-2-(methoxymethyl)aniline is characterized as insoluble in water but readily soluble in common organic solvents, and can itself function as an organic solvent in certain reaction matrices [1]. In contrast, the methoxy analog 5-bromo-2-methoxyaniline exhibits only slight water solubility . This differential solubility profile, driven by the more lipophilic methoxymethyl moiety, facilitates homogeneous reaction conditions in anhydrous organic transformations without the need for additional co-solvents, potentially simplifying workup and reducing solvent consumption.

Solubility Formulation Reaction Medium

Molecular Weight: A 14 Da Mass Increase Relative to 5-Bromo-2-methoxyaniline Enhances LC-MS Detectability

The methoxymethyl substituent confers a molecular weight of 216.08 g/mol to 5-Bromo-2-(methoxymethyl)aniline , representing a 14 Da increase compared to the 202.05 g/mol of 5-bromo-2-methoxyaniline [1]. This incremental mass shift is analytically advantageous: it moves the molecular ion peak away from common low-mass background noise in LC-MS and reduces the likelihood of isotopic overlap with matrix interferences. Moreover, the –CH₂– spacer in the methoxymethyl group potentially attenuates metabolic O-demethylation, a common clearance pathway for methoxy-substituted anilines [2].

LC-MS Analysis Metabolic Stability Drug Discovery

TRH Receptor Binding: Low Affinity Profile (>50 μM) Indicates Minimal Off-Target Liability for CNS Programs

In a radioligand displacement assay, 5-Bromo-2-(methoxymethyl)aniline exhibited an IC₅₀ > 50,000 nM for mouse thyrotropin-releasing hormone receptor 1 (TRH-R1) expressed in HEK293 cells, measured via Ca²⁺ flux in a FLIPR assay [1]. While direct comparator data for 5-bromo-2-methoxyaniline at TRH-R1 are not publicly available, this weak affinity (>50 μM) is informative as a negative selectivity benchmark. It demonstrates that the compound does not promiscuously engage this particular class A GPCR, reducing the risk of confounding TRH-mediated endocrine effects when used as a building block for CNS-penetrant or endocrine-targeting probes.

GPCR Receptor Binding Selectivity TRH-R1

CYP1A2 Inhibition: Moderate Potency (IC₅₀ = 7.0 μM) Suggests Manageable Drug-Drug Interaction Risk

5-Bromo-2-(methoxymethyl)aniline inhibits human cytochrome P450 1A2 (CYP1A2) with an IC₅₀ of 7.0 μM (7,000 nM) in human liver microsomes, following a 5-minute preincubation and measured after 10 minutes by LC/MS/MS [1]. This moderate inhibitory potency is contextually lower than many marketed drugs known to cause CYP1A2-mediated drug-drug interactions (e.g., fluvoxamine IC₅₀ ~0.1 μM). While no direct head-to-head data exist for the methoxy analog, this value provides a quantitative ADME flag that can inform lead selection when CYP1A2 liabilities must be minimized.

Cytochrome P450 Drug-Drug Interaction ADME CYP1A2

Optimal Use Cases for 5-Bromo-2-(methoxymethyl)aniline Based on Quantified Differentiation Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds via Orthogonal Cross-Coupling

The combination of a 5-bromo handle for Suzuki–Miyaura coupling and a primary aniline for Buchwald–Hartwig amidation enables sequential, chemoselective diversification. The higher purity specification (≥98%) minimizes catalyst poisoning during palladium-mediated transformations, directly improving yield reproducibility in parallel synthesis libraries . The 14 Da mass increment over the methoxy analog aids in distinguishing desired products from byproducts in LC-MS analysis of reaction mixtures [1].

Agrochemical Intermediate: Construction of Herbicidal or Fungicidal Arylamines

The methoxymethyl group provides a metabolically more stable alternative to a simple methoxy group, potentially extending the environmental half-life of derived agrochemicals. The compound's excellent solubility in organic solvents facilitates large-scale formulation and reaction workup in non-aqueous media typical of agrochemical manufacturing processes [2]. This solubility advantage, combined with the orthogonal reactivity of the bromine and amine moieties, supports the efficient synthesis of complex diarylamine herbicides.

Chemical Biology Probe Development: TRH-R1-Negative Control Scaffold

Given the documented weak affinity for TRH-R1 (IC₅₀ > 50 μM), 5-Bromo-2-(methoxymethyl)aniline serves as an inert core for constructing chemical probes intended for CNS targets without confounding TRH-mediated signaling [3]. When elaborated into more complex molecules, this low basal activity reduces the likelihood of off-target endocrine effects, improving the interpretability of phenotypic screening results.

ADME Property Tuning: Scaffold with Predictable CYP1A2 Liability Profile

With a measured CYP1A2 IC₅₀ of 7.0 μM, this building block occupies a moderate risk category for cytochrome P450 inhibition. Medicinal chemists can utilize this quantitative ADME flag to either intentionally modulate CYP1A2 activity or to avoid CYP liabilities altogether, depending on the target product profile. This contrasts with the less-characterized ADME profiles of many substituted aniline analogs, providing a data-driven starting point for lead optimization [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-(methoxymethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.